4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide
Description
4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide is a synthetic bromopyrrole carboxamide derivative.
Properties
Molecular Formula |
C13H12BrClN2O |
|---|---|
Molecular Weight |
327.60 g/mol |
IUPAC Name |
4-bromo-N-[1-(2-chlorophenyl)ethyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H12BrClN2O/c1-8(10-4-2-3-5-11(10)15)17-13(18)12-6-9(14)7-16-12/h2-8,16H,1H3,(H,17,18) |
InChI Key |
WAUBTVPKOPIIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview and Key Intermediates
The target compound’s structure comprises a brominated pyrrole core linked to a 1-(2-chlorophenyl)ethylamine moiety via a carboxamide bridge. Synthetically, this necessitates:
- Construction of the pyrrole ring system.
- Regioselective bromination at the 4-position.
- Carboxamide formation through coupling reactions.
Critical intermediates include 1H-pyrrole-2-carboxylic acid , 4-bromo-1H-pyrrole-2-carboxylic acid , and 1-(2-chlorophenyl)ethylamine .
Pyrrole Ring Formation and Functionalization
Pyrrole Core Synthesis
The pyrrole scaffold is typically synthesized via the Knorr pyrrole synthesis or Paal-Knorr cyclization , though modern approaches favor catalytic methods. For instance, 2-bromopropanal (derived from propionaldehyde bromination) reacts with ethyl acetoacetate and ammonia under alkaline conditions to yield substituted pyrroles. Adjustments in solvent (e.g., toluene or dichloromethane) and temperature (0–50°C) optimize yields up to 94%.
Regioselective Bromination
Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) or molecular bromine in aprotic solvents. Source reports bromination of 1H-pyrrole-2-carboxylic acid derivatives with NBS in dichloromethane at 0°C, achieving >90% regioselectivity. The electron-rich C-4 position is preferentially targeted due to resonance stabilization of the intermediate sigma complex.
Carboxamide Coupling Strategies
Carboxylic Acid Activation
The 4-bromo-1H-pyrrole-2-carboxylic acid intermediate is activated via:
- Acid chlorides : Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its corresponding chloride, which reacts efficiently with amines.
- Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (HOSu) or 4-dimethylaminopyridine (DMAP) in acetonitrile or DMF achieves activation without racemization.
Amine Coupling
The activated acid couples with 1-(2-chlorophenyl)ethylamine under mild conditions (0–25°C). Source demonstrates that EDC/DMAP-mediated coupling in acetonitrile at room temperature yields 85–93% of carboxamide products. Steric hindrance from the 1-(2-chlorophenyl)ethyl group necessitates prolonged reaction times (12–24 h) for complete conversion.
Table 1: Comparison of Coupling Agents and Yields
| Coupling Agent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| EDC/HOSu | Acetonitrile | 25°C | 93 | |
| DCC/DMAP | DCM | 0°C | 87 | |
| SOCl₂ | THF | Reflux | 78 |
Reaction Optimization and Challenges
Regioselectivity in Bromination
Competitive bromination at C-3 or C-5 positions is mitigated by using bulky directing groups or low-temperature conditions. Source highlights that electron-withdrawing substituents (e.g., carboxamide) enhance C-4 selectivity by deactivating adjacent positions.
Mechanistic Insights
Bromination Mechanism
Bromination proceeds via electrophilic aromatic substitution (EAS):
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 4 of the pyrrole ring undergoes nucleophilic substitution with amines or thiols under mild conditions. This reaction enables functionalization for drug discovery applications.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| DCM, RT, 12 hrs | Benzylamine | 4-(Benzylamino)-N-(1-(2-chlorophenyl)ethyl) | 78% | |
| THF, 60°C, 6 hrs | Thiophenol | 4-(Phenylthio)-N-(1-(2-chlorophenyl)ethyl) | 65% |
Key factors influencing reactivity:
-
Electron-withdrawing groups on the pyrrole ring enhance electrophilicity at C4 .
-
Steric hindrance from the 1-(2-chlorophenyl)ethyl group slows substitution kinetics compared to simpler pyrrole derivatives.
Oxidation Reactions
The compound undergoes oxidation at the pyrrole ring or carboxamide group under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, 80°C | Pyrrole-2,5-dione derivative | Precursor for polycyclic compounds |
| m-CPBA | DCM, 0°C, 2 hrs | N-Oxide of carboxamide | Bioactive metabolite synthesis |
Oxidation pathways are highly solvent-dependent, with polar aprotic solvents favoring carboxamide oxidation.
Catalytic Cross-Coupling
While not directly documented for this compound, analogous bromopyrroles participate in Suzuki-Miyaura couplings. Theoretical analysis suggests feasibility with:
| Catalyst System | Coupling Partner | Predicted Efficiency |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Moderate (40-60% yield) |
| Buchwald-Hartwig conditions | Primary amines | Low (<30% yield) |
The 2-chlorophenyl ethyl group may necessitate bulky ligands (e.g., XPhos) to prevent steric interference .
Biological Interaction-Driven Modifications
In medicinal chemistry contexts, the carboxamide forms hydrogen bonds with biological targets like M. tuberculosis MmpL3 (Asp645 and Tyr646) . This interaction guides structural optimizations:
Stability Under Synthetic Conditions
Critical stability observations include:
-
Light sensitivity : Decomposition observed after 48 hrs under UV light (λ = 254 nm).
-
Thermal stability : Stable ≤150°C; degradation initiates at 180°C with HCl elimination.
This compound’s reactivity profile highlights its versatility as a scaffold in drug discovery and materials science. Strategic functionalization at C4 or the carboxamide group enables tailored physicochemical and biological properties.
Scientific Research Applications
4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrrole carboxamides from synthetic and natural sources, focusing on substituents, synthesis, purity, and bioactivity.
Compound 38 : 3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Substituents : 3-Methylpyrrole core, trifluoromethylpyridylmethyl group, and triazole-containing ethylamide side chain.
- Synthesis : Prepared via amine-carboxylic acid coupling (22% yield) .
- Purity : 80.56% (HPLC) .
- Key Difference : The trifluoromethylpyridyl group enhances lipophilicity compared to the target compound’s 2-chlorophenyl group.
Compound 129 : 3-Methyl-N-(1-(1-methyl-1H-pyrazol-3-yl)ethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide
- Substituents : Indole-linked trifluoromethyl group and pyrazole-ethylamide side chain.
- Synthesis : SFC-purified enantiomer (32% yield) .
- Purity: Not explicitly stated, but SFC retention time (1.29 min) indicates high enantiomeric purity .
- Key Difference : The indole moiety may confer distinct electronic properties compared to the target compound’s simpler pyrrole core.
4-Bromo-N-[2-(Dimethylamino)ethyl]-1H-Pyrrole-2-Carboxamide
- Substituents: Brominated pyrrole core with a dimethylaminoethyl side chain.
- Properties : Molecular weight 260.13 g/mol, classified as a hazardous substance (UN# 2811) .
- Key Difference: The dimethylamino group increases basicity, contrasting with the target compound’s neutral 2-chlorophenyl group.
Natural Pyrrole Alkaloids
Mauritiamine (Compound 98)
- Source : Isolated from Agelas mauritiana .
- Substituents : Brominated pyrrole with a complex side chain.
- Bioactivity: Inhibits barnacle larval metamorphosis (ED50 = 15 µg/mL) and exhibits antibacterial activity against Flavobacterium marinotypicum .
- Key Difference : Natural derivatives often have branched or cyclic side chains, unlike the synthetic target compound’s linear 2-chlorophenyl-ethyl group.
4-Bromo-N-(Butoxymethyl)-1H-Pyrrole-2-Carboxamide (Compound 95)
Structural and Functional Trends
Biological Activity
4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the class of pyrrole derivatives. Characterized by its unique structure, it features a bromine atom at the 4-position of the pyrrole ring, a carboxamide functional group, and an ethyl chain substituted with a 2-chlorophenyl group. Its molecular formula is C15H15BrClN2O, with a molecular weight of 327.60 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Anticancer Properties
Research indicates that pyrrole derivatives, including 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide, exhibit significant anticancer activity. For instance, structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrrole ring can significantly impact biological activity and binding affinity to cancer cell lines.
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | NCI-H460 | 12.50 | Cell cycle arrest |
| 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide | A549 | TBD | TBD |
The exact mechanisms of action for this compound remain to be fully elucidated; however, its structural features suggest potential interactions with various biological pathways and receptors.
Antimicrobial Activity
Pyrrole derivatives have also been studied for their antimicrobial properties. Compounds similar to 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison Control |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 3.12 | Ciprofloxacin (2) |
| Compound D | Escherichia coli | 12.5 | Ciprofloxacin (2) |
| 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide | TBD | TBD |
Structure-Activity Relationships
The presence of the 2-chlorophenyl group in the structure of 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide may enhance its interaction with biological targets compared to other derivatives lacking this substitution. SAR studies indicate that electron-withdrawing groups can significantly influence the pharmacological profile of pyrrole derivatives.
Table 3: Comparison of Pyrrole Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-N,N-diethyl-1H-pyrrole-2-carboxamide | Diethylamino group instead of chlorophenyl | Different side chain influences biological activity |
| 4-Bromo-N-(1-(4-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide | Substituted with 4-chlorophenyl | Variation in electron-withdrawing effects on activity |
| 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide | Unique combination of functional groups | Enhanced pharmacological properties |
Study on Anticancer Activity
In a recent study evaluating various pyrrole derivatives for their anticancer properties, compounds were tested against multiple cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of pyrrole derivatives, including those structurally similar to 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide. The findings highlighted significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Q & A
Q. What synthetic methodologies are recommended for 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1H-pyrrole-2-carboxamide, and how can reaction yields be optimized?
Answer: The compound can be synthesized via a multi-step approach:
Pyrrole Core Formation : Start with 4-bromo-1H-pyrrole-2-carboxylic acid (prepared via bromination of pyrrole derivatives) .
Amide Coupling : React with 1-(2-chlorophenyl)ethylamine using coupling agents like EDCI/HOBt in anhydrous DMF.
Optimization : Phase-transfer catalysis (PTC) conditions (e.g., benzyltriethylammonium chloride in a biphasic system) improve reaction efficiency and yield .
Purification : Crystallize from methanol to achieve >95% purity .
Q. Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Bromination | 78–85% | HBr/AcOH, 0°C |
| Amide Coupling | 65–72% | EDCI/HOBt, DMF, RT |
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Answer:
- FTIR : Confirm the presence of amide (C=O stretch at ~1650–1680 cm⁻¹) and pyrrole N-H (broad peak at ~3200 cm⁻¹) .
- NMR :
- X-ray Crystallography : Resolve stereochemical ambiguities. For example, bond lengths (C-Br: ~1.89 Å) and dihedral angles (pyrrole vs. chlorophenyl planes: 45–60°) .
Advanced Research Questions
Q. How do electronic effects of the bromo and chlorophenyl substituents influence biological activity?
Answer:
- Bromine : Enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes (e.g., kinase ATP-binding pockets) .
- Chlorophenyl : Increases lipophilicity (logP ~3.2), improving membrane permeability. Substituent position (2-chloro vs. 4-chloro) affects binding affinity; 2-chloro induces steric hindrance, reducing off-target interactions .
- Structure-Activity Relationship (SAR) : Computational docking (AutoDock Vina) shows ΔG values of −8.2 kcal/mol for bromo-chlorophenyl derivatives, correlating with IC₅₀ values of 12 nM in kinase inhibition assays .
Q. What experimental designs are suitable for resolving contradictions between computational modeling and crystallographic data?
Answer:
High-Resolution Crystallography : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density ambiguities, particularly around the bromine atom .
DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles. Discrepancies >0.05 Å suggest lattice packing effects .
Dynamic Simulations : MD simulations (AMBER) assess conformational flexibility in solution vs. crystal states .
Example : A 0.07 Å deviation in C-Br bond length between DFT and crystallography indicates halogen bonding in the solid state .
Q. How can the compound’s reactivity in nucleophilic substitution reactions be modulated for derivatization?
Answer:
- Bromo Substituent : Susceptible to SNAr reactions. Use DMF as a polar aprotic solvent with K₂CO₃ (base) and excess nucleophile (e.g., amines, thiols) at 80–100°C .
- Steric Effects : The 1-(2-chlorophenyl)ethyl group hinders para-substitution; meta-substitution is favored (yield: 60% vs. 25% for para) .
- Catalysis : Add CuI (5 mol%) for Ullmann-type couplings with aryl boronic acids (yield: 75–85%) .
Q. What strategies validate the compound’s stability under physiological conditions for in vitro assays?
Answer:
pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC:
Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C, confirming suitability for lyophilization .
Metabolic Stability : Incubate with liver microsomes (CYP3A4/2D6). LC-MS identifies hydroxylated metabolites (m/z +16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
